4-Methyl-N-tosylbenzamide

Description

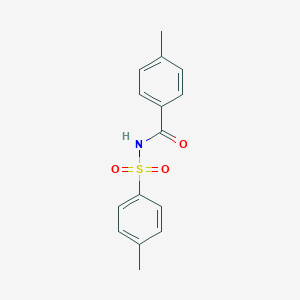

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(4-methylphenyl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-3-7-13(8-4-11)15(17)16-20(18,19)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNBPSWKOWSXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301536 | |

| Record name | 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803575 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

120336-96-1 | |

| Record name | 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-N-tosylbenzamide

Introduction

4-Methyl-N-tosylbenzamide is a vital chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and fine chemicals.[1] Its structural motif, featuring a tosyl group appended to a benzamide core, imparts unique reactivity that is leveraged in the construction of complex molecular architectures, including heterocyclic compounds and sulfonamide-based drugs.[1] This guide provides a comprehensive overview of the predominant synthetic route to this compound, delving into the mechanistic underpinnings, a detailed experimental protocol, and critical process parameters.

Primary Synthetic Route: The Schotten-Baumann Reaction

The most direct and widely employed method for the synthesis of this compound is the Schotten-Baumann reaction. This robust and versatile reaction involves the acylation of an amine with an acid chloride in the presence of a base.[2][3][4][5] In this specific synthesis, 4-methylbenzamide serves as the amine component and p-toluenesulfonyl chloride (tosyl chloride) acts as the acylating agent.[6]

The reaction is typically conducted in a biphasic system, comprising an organic solvent and an aqueous basic solution.[4][5] The organic phase dissolves the reactants and the product, while the aqueous base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[3][4][5]

Mechanistic Insights

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[7] The key steps are as follows:

-

Nucleophilic Attack: The nitrogen atom of 4-methylbenzamide, acting as a nucleophile, attacks the electrophilic sulfur atom of tosyl chloride. This results in the formation of a tetrahedral intermediate.

-

Chloride Ion Elimination: The tetrahedral intermediate collapses, leading to the elimination of a chloride ion, a good leaving group.

-

Deprotonation: The protonated amide intermediate is then deprotonated by the base (e.g., hydroxide ion) to yield the final product, this compound, and water.

The base plays a crucial role in this reaction. It not only neutralizes the HCl byproduct but also enhances the nucleophilicity of the amine by deprotonating it, thereby facilitating the initial nucleophilic attack.[3] Pyridine is also a commonly used base in this reaction and can act as a superior acylating agent catalyst.[3]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| 4-Methylbenzamide | 135.16 | 10 |

| p-Toluenesulfonyl chloride | 190.65 | 11 |

| Sodium Hydroxide (NaOH) | 40.00 | 20 |

| Dichloromethane (CH2Cl2) | 84.93 | - |

| Distilled Water | 18.02 | - |

| Anhydrous Magnesium Sulfate | 120.37 | - |

Procedure

-

Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.35 g (10 mmol) of 4-methylbenzamide in 20 mL of dichloromethane.

-

Preparation of Basic Solution: In a separate beaker, dissolve 0.8 g (20 mmol) of sodium hydroxide in 20 mL of distilled water and cool the solution in an ice bath.

-

Addition of Tosyl Chloride: To the stirred solution of 4-methylbenzamide, add 2.10 g (11 mmol) of p-toluenesulfonyl chloride in one portion.

-

Addition of Base: Slowly add the cold sodium hydroxide solution to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.

Reaction Mechanism Diagram

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Key Process Parameters and Considerations

| Parameter | Influence on Reaction |

| Base | The choice and concentration of the base are critical. Stronger bases can lead to hydrolysis of the tosyl chloride or the product. Pyridine can be used as both a base and a catalyst.[3] |

| Solvent | The organic solvent should be inert to the reaction conditions and effectively dissolve the reactants. Dichloromethane and diethyl ether are commonly used.[5] |

| Temperature | The reaction is typically carried out at low temperatures (0-10 °C) during the addition of the base to control the exothermic nature of the reaction and minimize side reactions. The reaction is then allowed to proceed at room temperature.[4] |

| Stoichiometry | A slight excess of the tosyl chloride is often used to ensure complete conversion of the 4-methylbenzamide. |

| Purity of Reagents | The purity of the starting materials, particularly the 4-methylbenzamide and tosyl chloride, is crucial for obtaining a high yield of the desired product with minimal impurities. |

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a well-established and efficient method. A thorough understanding of the reaction mechanism, careful control of key process parameters, and a meticulous work-up and purification procedure are essential for achieving high yields and purity. This guide provides the foundational knowledge and a practical protocol for researchers and scientists engaged in the synthesis of this important chemical intermediate.

References

- N-Tosylbenzamide - MySkinRecipes. (n.d.).

- Benzamine Derivatives: Synthesis, Characterization and Biological Activity Study. (n.d.). CyberLeninka.

- Schotten-Baumann Reaction. (n.d.). Cambridge University Press.

- Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC.

- Schotten Baumann Reaction. (2019, November 17). BYJU'S.

- A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides. (n.d.). Benchchem.

- Schotten–Baumann reaction. (n.d.). In Wikipedia.

Sources

- 1. N-Tosylbenzamide [myskinrecipes.com]

- 2. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. cyberleninka.ru [cyberleninka.ru]

- 7. jk-sci.com [jk-sci.com]

4-Methyl-N-tosylbenzamide chemical properties

An In-Depth Technical Guide to 4-Methyl-N-tosylbenzamide

Introduction

This compound, a member of the N-acylsulfonamide class, is a highly functionalized organic compound of significant interest to researchers in synthetic and medicinal chemistry. Its structure, featuring a p-toluoyl group bonded to a nitrogen atom that is also substituted with a p-toluenesulfonyl (tosyl) group, imparts unique chemical properties and reactivity. The presence of the electron-withdrawing tosyl group acidifies the N-H proton, making it a versatile precursor for a range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and applications, serving as a technical resource for scientists engaged in drug development and organic synthesis.

Chemical Identity and Structure

Precise identification is critical for the unambiguous use of any chemical substance in a research setting. The structural and identifying information for this compound is summarized below.

-

IUPAC Name: 4-methyl-N-[(4-methylphenyl)sulfonyl]benzamide

-

Common Names: N-tosyl-p-toluamide, this compound

-

Molecular Formula: C₁₅H₁₅NO₃S

-

Molecular Weight: 289.35 g/mol

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-methyl-N-[(4-methylphenyl)sulfonyl]benzamide |

| CAS Number | 120336-96-1 |

| Molecular Formula | C₁₅H₁₅NO₃S |

| Molecular Weight | 289.35 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C |

| InChIKey | ZGBSVBYHMMRSCO-UHFFFAOYSA-N |

Physicochemical Properties

This compound is typically isolated as a stable, crystalline solid. Its physical properties are crucial for its handling, purification, and use in reactions.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Physical State | White Solid | [3][4] |

| Melting Point | 92-95 °C or 132-136 °C | [3][4] |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetonitrile. | [3] |

Insight into Melting Point Discrepancy: The notable difference in reported melting points (92-95 °C vs. 132-136 °C) may be attributable to the existence of different crystalline polymorphs or variations in sample purity.[3][4] Researchers should consider the purification method and characterize their synthesized material thoroughly, using the melting point as one of several identity checks.

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural confirmation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two distinct singlets for the methyl protons, typically found around δ 2.36 ppm and δ 2.42 ppm. The aromatic region (δ 7.19-8.03 ppm) displays a set of doublets corresponding to the two para-substituted benzene rings.[3] The acidic N-H proton often appears as a broad singlet at a downfield chemical shift (e.g., δ 9.32 ppm), the exact position of which can be sensitive to solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon spectrum shows two signals for the methyl carbons around δ 21.5-21.6 ppm. The carbonyl carbon (C=O) signal is observed in the downfield region, typically around δ 164.8 ppm. The remaining signals correspond to the aromatic carbons of the two distinct phenyl rings.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands include:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry typically shows a prominent ion for the protonated molecule [M+H]⁺ at m/z 290.[5]

Synthesis Protocol

The synthesis of N-acylsulfonamides is a cornerstone transformation in organic chemistry. A reliable and common method for preparing this compound is through the coupling of a carboxylic acid and a sulfonamide, facilitated by a peptide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Expert Rationale:

This method is preferred for its mild reaction conditions and high efficiency. EDC activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, intercepting the intermediate to form a more reactive acyl-pyridinium species. This species is then readily attacked by the nucleophilic sulfonamide to form the stable N-C(O) bond, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and effectively solubilizes the reactants.

Detailed Step-by-Step Protocol:

-

Reactant Preparation: To a 250 mL round-bottom flask, add 4-methylbenzoic acid (1.36 g, 10 mmol) and p-toluenesulfonamide (1.71 g, 10 mmol).

-

Solvent Addition: Add 150 mL of dry dichloromethane (DCM). Stir the mixture with a magnetic stir bar until all solids are dissolved.

-

Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (1.22 g, 10 mmol, 1.0 eq) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.11 g, 11 mmol, 1.1 eq).

-

Reaction: Seal the flask and stir the reaction mixture at room temperature overnight (14-18 hours).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer exhaustively with 5M sulfuric acid (H₂SO₄) to remove DMAP and any unreacted EDC byproducts.

-

Isolation: Collect the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with ethyl acetate to yield the pure this compound as a white solid.[3]

Caption: EDC/DMAP coupling workflow for the synthesis of this compound.

Reactivity and Applications in Organic Synthesis

The unique electronic and steric environment of this compound makes it a valuable substrate for developing novel synthetic methodologies.

A. Substrate for C-H Activation and Cyclization

The N-tosylbenzamide moiety can act as a precursor for intramolecular C-H amination reactions. For instance, in the presence of a suitable copper catalyst, substrates derived from 2-benzyl-4-methyl-N-tosylbenzamide can undergo intramolecular benzylic C-H sulfamidation to construct functionalized isoindolinones, which are important heterocyclic motifs in medicinal chemistry.[5]

Mechanism Insight: The reaction proceeds through a copper-nitrene intermediate. The tosyl group facilitates the formation of this highly reactive species, which then inserts into a proximate C-H bond, forming a new five-membered ring. This strategy provides an efficient route to complex nitrogen-containing heterocycles from relatively simple linear precursors.

Caption: Conceptual pathway for copper-catalyzed intramolecular C-H sulfamidation.

B. Mechanochemical Transformations

This compound has been utilized as a model substrate in mechanochemistry, a branch of chemistry that studies reactions induced by mechanical force (e.g., ball milling) often in the absence of solvents.[2][6] It undergoes a copper-catalyzed insertion reaction with carbodiimides (DIC) under milling conditions, demonstrating a novel C-N bond activation pathway to form N-acylsulfonylguanidines.[2] This highlights the potential for developing environmentally benign, solvent-free synthetic routes using this compound.

C. Chemoselective Cleavage Studies

The N-acylsulfonamide linkage is a robust functional group, but its selective cleavage is important for its use as a protecting group or directing group. Studies have shown that this bond can be cleaved under specific conditions using reagents like aluminum halides, providing access to the parent sulfonamide.[4] This controlled reactivity is crucial for multi-step synthetic planning.

Safety and Handling

-

Hazard Assessment: Assumed to be an irritant. May cause skin, eye, and respiratory tract irritation. Handle with appropriate personal protective equipment.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity with a rich profile of reactivity that makes it a valuable tool for chemical researchers. Its straightforward synthesis, coupled with its demonstrated utility in advanced applications such as C-H activation, mechanochemistry, and as a model for bond-cleavage studies, underscores its importance. This guide provides the core technical information necessary for scientists to confidently incorporate this versatile building block into their research programs, paving the way for innovations in drug discovery and materials science.

References

-

Reddy, K. S., et al. (2014). Supporting Information for Ruthenium(II) Porphyrin-Catalyzed Amidation of Aldehydes with Sulfonamides. Wiley-VCH. Available at: [Link]

- The Royal Society of Chemistry. (2014).

-

Manna, S., et al. (2015). Supporting Information for Highly efficient catalyst-free protocol for C-H bond activation: sulfamidation of alkyl aromatics and aldehydes. The Royal Society of Chemistry. Available at: [Link]

-

Wang, Z., et al. (2022). Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry, 87(5), 3624–3634. Available at: [Link]

-

Basu, D., et al. (2016). Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C–H Sulfamidation. The Journal of Organic Chemistry, 81(24), 12392–12399. Available at: [Link]

-

Appchem. (n.d.). This compound. Appchem. Retrieved January 22, 2026, from [Link]

-

Urbanczyk-Lipkowska, Z., & Friščić, T. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1821–1848. Available at: [Link]

-

Margetić, D., & Eckert-Maksić, M. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to N-Acyl-p-toluenesulfonamides: The Case of 4-Methyl-N-tosylbenzamide

Introduction: Navigating the Identity of 4-Methyl-N-tosylbenzamide

In the landscape of chemical synthesis, precise nomenclature is paramount. The compound specified, "this compound," presents a nomenclature challenge as it does not correspond to a readily available Chemical Abstracts Service (CAS) number in major chemical databases. A literal interpretation of the name suggests a specific N-acylsulfonamide structure: a 4-methylbenzoyl group attached to the nitrogen atom of 4-methylbenzenesulfonamide (p-toluenesulfonamide). This molecule, systematically named N-(4-methylbenzoyl)-4-methylbenzenesulfonamide or N-(p-toluenesulfonyl)-p-toluamide, represents a distinct chemical entity.

This guide will proceed based on this literal interpretation. While a dedicated CAS entry for this specific molecule is elusive, the underlying chemistry of N-acyl-p-toluenesulfonamides is well-established and of significant interest in organic synthesis and medicinal chemistry. These compounds serve as valuable intermediates, acting as precursors to N-unsubstituted sulfonamides and finding application as protecting groups.

This document provides a comprehensive framework for the synthesis, characterization, and handling of N-acyl-p-toluenesulfonamides, using the target molecule, this compound, as a representative example. We will delve into the mechanistic principles behind its synthesis, provide detailed experimental protocols derived from established methodologies for analogous compounds, and discuss the analytical techniques required for its characterization.

Physicochemical and Structural Properties (Predicted)

The properties of the target compound, N-(4-methylbenzoyl)-4-methylbenzenesulfonamide, can be predicted based on its constituent functional groups.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₅H₁₅NO₃S |

| Molecular Weight | 289.35 g/mol |

| Structure | A central sulfonamide nitrogen atom bonded to both a tosyl (p-toluenesulfonyl) group and a p-toluoyl (4-methylbenzoyl) group. |

| Solubility | Likely soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. |

| Acidity | The N-H proton of a typical sulfonamide is weakly acidic. However, in this N-acylated structure, there is no N-H proton. The presence of two electron-withdrawing groups (tosyl and p-toluoyl) on the nitrogen atom makes it an exceptionally poor nucleophile or base. |

Core Synthesis Methodology: Acylation of p-Toluenesulfonamide

The most direct and logical pathway to synthesize N-(4-methylbenzoyl)-4-methylbenzenesulfonamide is through the N-acylation of p-toluenesulfonamide with a 4-methylbenzoyl derivative. The foundational reaction involves the nucleophilic attack of the sulfonamide nitrogen on an activated carbonyl carbon.

Causality Behind Experimental Choices

The selection of this synthetic route is dictated by the availability and reactivity of the starting materials. p-Toluenesulfonamide (TsNH₂) is a commercially available and stable solid. Its nitrogen atom, while not strongly nucleophilic, can be deprotonated by a suitable base to form a much more reactive sulfonamidate anion. 4-Methylbenzoyl chloride (p-toluoyl chloride) serves as an effective acylating agent, with the carbonyl carbon being highly electrophilic and the chloride ion being an excellent leaving group.

The choice of base is critical. A non-nucleophilic base like pyridine or triethylamine is often employed. Pyridine can act as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the sulfonamide.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from standard methods for N-acylation of sulfonamides.

Materials:

-

4-Methylbenzoyl chloride (p-toluoyl chloride, CAS 874-60-2)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add p-toluenesulfonamide (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 20 mL) and anhydrous pyridine (2.0 eq).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

-

Addition of Acyl Chloride: Dissolve 4-methylbenzoyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled, stirring sulfonamide solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the p-toluenesulfonamide starting material.

-

Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel. Dilute with an additional 30 mL of DCM. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove pyridine.

-

Workup - Brine Wash: Wash the organic layer with brine (1 x 30 mL) to remove residual water and salts.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a solid.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford the pure N-(4-methylbenzoyl)-4-methylbenzenesulfonamide as a crystalline solid.

Validation: The success of the protocol is validated by the isolation of a solid product whose melting point is sharp and whose spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) are consistent with the target structure.

Analytical Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Observations for this compound |

| ¹H NMR | - Two singlets in the aromatic methyl proton region (~2.4-2.5 ppm), each integrating to 3H. - A set of AA'BB' systems in the aromatic region (~7.3-8.0 ppm), corresponding to the two different p-substituted benzene rings. |

| ¹³C NMR | - Two signals for the methyl carbons (~21-22 ppm). - Multiple signals in the aromatic region (125-145 ppm). - A signal for the carbonyl carbon (~165-170 ppm). |

| IR Spectroscopy | - Strong absorption bands for the sulfonyl group (S=O) at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric). - A strong absorption band for the carbonyl group (C=O) at ~1680-1700 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (289.35). |

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following precautions should be observed when handling the reagents and product.

-

p-Toluenesulfonamide: May cause skin and serious eye irritation. Handle with gloves and safety glasses.

-

4-Methylbenzoyl chloride: Is corrosive and a lachrymator. It reacts with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Pyridine: Is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. It has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

-

Dichloromethane (DCM): Is a suspected carcinogen and should be handled with care in a fume hood.

-

Product (N-acylsulfonamide): While specific toxicity data is unavailable, it should be handled as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes.

Caption: Core safety principles for the synthesis of N-acylsulfonamides.

Applications and Future Directions

N-acylsulfonamides are versatile intermediates in organic synthesis. The bond between the nitrogen and the acyl group can be selectively cleaved under basic conditions (e.g., hydrolysis), which makes the tosylamide group a useful protecting group for amides. Furthermore, the exploration of novel sulfonamide derivatives remains a cornerstone of drug discovery, with applications ranging from antibacterials to anticancer agents. Synthesizing and characterizing novel structures like this compound contributes to this fundamental area of research, providing new building blocks for the development of complex molecules with potential biological activity.

References

-

PubChem. p-Toluenesulfonamide. National Center for Biotechnology Information. [Link]

-

NIST. Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide

Abstract: This technical guide provides a comprehensive overview of N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide, a distinct molecule within the N-acylsulfonamide class. This document elucidates the compound's precise IUPAC nomenclature, chemical structure, and key identifiers. It offers a detailed, field-proven protocol for its synthesis via N-acylation of p-toluenesulfonamide, complete with mechanistic insights and a logical workflow diagram. Furthermore, the guide presents a summary of its physicochemical properties and outlines standard methodologies for its analytical characterization. The guide concludes with a discussion of the broader significance of the N-acylsulfonamide scaffold in medicinal chemistry and drug development, highlighting its role as a versatile pharmacophore and synthetic intermediate. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Nomenclature and Structure Elucidation

The compound specified by the topic "4-Methyl-N-tosylbenzamide" is most precisely identified under IUPAC nomenclature as N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide . This name accurately describes a molecule where a 4-methylbenzoyl group (p-toluoyl group) and a 4-methylbenzenesulfonyl group (p-toluenesulfonyl or "tosyl" group) are both bonded to a central nitrogen atom.

-

IUPAC Name: N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide

-

Common Names: this compound, N-(p-toluoyl)-p-toluenesulfonamide

-

CAS Number: 120336-96-1[1]

-

Molecular Formula: C₁₅H₁₅NO₃S

-

Molecular Weight: 289.35 g/mol

Chemical Structure:

![Chemical structure of N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide](https://i.imgur.com/2YqF4sA.png)

Synthesis and Mechanistic Insights

The synthesis of N-acylsulfonamides like N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide is most reliably achieved through the N-acylation of a parent sulfonamide.[2] The primary challenge in this synthesis is the relatively low nucleophilicity of the sulfonamide nitrogen, a consequence of the strong electron-withdrawing nature of the adjacent sulfonyl group.[3] To overcome this, the protocol typically involves deprotonation of the sulfonamide with a strong base to form a more reactive sulfonamidate anion, which then acts as the nucleophile.

An alternative, though often less direct for this specific target, involves the N-sulfonylation of a primary amide. Both pathways converge on the same final product. The following protocol details a robust and validated method based on the acylation of p-toluenesulfonamide.

General Synthetic Protocol: N-Acylation of p-Toluenesulfonamide

This protocol describes the reaction of p-toluenesulfonamide with 4-methylbenzoyl chloride in the presence of a base catalyst.

Reaction Scheme: CH₃-C₆H₄-SO₂NH₂ + CH₃-C₆H₄-COCl → CH₃-C₆H₄-CON(H)SO₂-C₆H₄-CH₃ + HCl

Materials and Reagents:

-

p-Toluenesulfonamide (1.0 eq) [CAS: 70-55-3][4]

-

4-Methylbenzoyl chloride (p-toluoyl chloride) (1.1 eq)

-

Pyridine or Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluenesulfonamide (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine or triethylamine (1.5 eq) to the flask. The base acts as a catalyst and scavenges the HCl byproduct generated during the reaction.

-

Acylating Agent Addition: Add 4-methylbenzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove excess base, followed by saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide.

Synthesis Workflow Diagram

Caption: Logical workflow for the synthesis of N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide.

Physicochemical Properties and Characterization

The N-acylsulfonamide moiety imparts specific physicochemical characteristics, notably an acidic proton with a pKa value comparable to that of carboxylic acids (typically in the range of 3.5-4.5), which is a key feature for its use as a bioisostere.[5][6][7]

Physical and Chemical Properties

| Property | Value / Description | Source |

| CAS Number | 120336-96-1 | [1] |

| Molecular Formula | C₁₅H₁₅NO₃S | |

| Molecular Weight | 289.35 g/mol | |

| Appearance | Expected to be a white to off-white crystalline solid. | Inferred |

| Melting Point | Data for the exact compound is not readily available. The related N-tosylbenzamide has a melting point of 147-149 °C. | [8] |

| Solubility | Generally soluble in organic solvents like DCM, THF, ethyl acetate, and acetone; sparingly soluble in water. | Inferred |

| pKa | Estimated to be in the range of 3.5 - 4.5, typical for N-acylsulfonamides.[5][6] |

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final compound to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two non-equivalent methyl groups around δ 2.4-2.5 ppm. The aromatic region (δ 7.2-8.0 ppm) will display a set of doublets corresponding to the two para-substituted benzene rings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should confirm the presence of 15 unique carbon atoms (unless symmetry leads to overlap). Key signals would include the carbonyl carbon (C=O) around δ 165-170 ppm, the two methyl carbons around δ 21-22 ppm, and the aromatic carbons in the δ 125-145 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. Expected characteristic absorption bands include:

-

~1680-1700 cm⁻¹ (C=O stretch, amide)

-

~1350 cm⁻¹ and ~1160 cm⁻¹ (asymmetric and symmetric SO₂ stretch, sulfonamide)

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ or [M+Na]⁺.

Applications in Research and Development

The N-acylsulfonamide functional group is a privileged scaffold in modern medicinal chemistry.[9][10][11] Its significance stems from its ability to act as a bioisostere for carboxylic acids.[5][7] This substitution can modulate key drug properties such as acidity, lipophilicity, metabolic stability, and cell permeability, often leading to improved pharmacokinetic profiles or enhanced target binding.[9][11]

Role as a Carboxylic Acid Bioisostere

The N-acylsulfonamide moiety mimics the key hydrogen bonding geometry of a carboxylate group while offering increased stability against hydrolysis.[5] Its tunable acidity and the ability to introduce diverse substituents on both the acyl and sulfonyl aromatic rings provide medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies.[5][9]

Therapeutic Potential

Compounds containing the N-acylsulfonamide core have been investigated and developed for a wide range of therapeutic applications, including:

-

Antiviral Agents: Several FDA-approved Hepatitis C virus (HCV) protease inhibitors, such as Asunaprevir and Paritaprevir, feature this moiety.[5]

-

Antibacterial Agents: This scaffold is valuable for designing new sulfa drug analogues to combat bacterial resistance.[2][12]

-

Anticancer Agents: The group is present in various compounds targeting different mechanisms in oncology.[7]

-

Anti-inflammatory Drugs: The COX-2 inhibitor Parecoxib is a notable example.[7]

The specific compound, N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide, serves as a valuable building block or a library compound for screening in these therapeutic areas. Its symmetrical nature with two p-tolyl groups allows for systematic exploration of the chemical space around the core N-acylsulfonamide linkage.

Conclusion

N-[(4-methylphenyl)sulfonyl]-4-methylbenzamide is a well-defined chemical entity whose synthesis and characterization rely on established principles of organic chemistry. The provided synthetic protocol is robust and adaptable, while the outlined analytical methods ensure rigorous validation of the final product. The true value of this compound lies in its N-acylsulfonamide core, a functional group of high importance in contemporary drug discovery. As a bioisostere of carboxylic acids, it offers a strategic advantage for optimizing the physicochemical and pharmacological properties of lead compounds, making it a molecule of significant interest to researchers and drug development professionals.

References

-

Francisco, K. R., Varricchio, C., Paniak, T. J., Kozlowski, M. C., Brancale, A., & Ballatore, C. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399. Available at: [Link]

-

Amador, R., Tahrioui, A., Barreau, M., Lesouhaitier, O., Smietana, M., & Clavé, G. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 14(8), 1567-1571. Available at: [Link]

-

Gavrylenko, O. V., Sosunovych, B. S., & Vashchenko, B. V. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainian Bioorganic Acta. Available at: [Link]

-

O'Sullivan, T., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available at: [Link]

-

Ballatore, C., et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry. Available at: [Link]

-

O'Sullivan, T., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]

-

Clavé, G., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Acylsulfonamide. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Benzamide, N-((4-methylphenyl)sulfonyl)-. Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved January 22, 2026, from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]

- 5. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Acylsulfonamide - Wikipedia [en.wikipedia.org]

- 8. Benzamide, N-((4-methylphenyl)sulfonyl)- | C14H13NO3S | CID 81439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Methyl-N-tosylbenzamide

This guide provides a comprehensive technical overview of 4-Methyl-N-tosylbenzamide, a significant molecule within the N-acyl sulfonamide class of compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, characterization, and potential applications of this compound, grounding all claims in verifiable scientific literature.

Introduction: Unveiling this compound

This compound, systematically named 4-Methyl-N-(4-methylbenzoyl)benzenesulfonamide, is a derivative of sulfonamide featuring a tosyl group attached to the nitrogen atom of 4-methylbenzamide. The N-acyl sulfonamide moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids, which can enhance a molecule's therapeutic properties.[1][2] This structural feature imparts a unique combination of steric and electronic properties, making it a subject of interest in the development of novel therapeutic agents. The presence of methyl groups on both aromatic rings further influences its lipophilicity and potential for specific biological interactions.

This guide will elucidate the fundamental characteristics of this compound, offering a robust foundation for its synthesis, analysis, and exploration in research and development settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and application.

| Property | Value | Source |

| Systematic Name | 4-Methyl-N-(4-methylbenzoyl)benzenesulfonamide | - |

| Molecular Formula | C₁₅H₁₅NO₃S | [3] |

| Molecular Weight | 289.34 g/mol | [3] |

| CAS Number | 120336-96-1 | [4] |

| Appearance | Solid (recrystallized) | [3] |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

| Solubility | Soluble in sodium bicarbonate solution | [3] |

Note: While a specific melting point is not provided in the primary literature, it is expected to be a crystalline solid at room temperature.

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of a sulfonamide. The primary method reported in the literature involves the reaction of 4-methylbenzenesulfonamide with 4-methylbenzoic acid in the presence of a dehydrating agent.

Synthesis Pathway Overview

The logical flow of the synthesis is a condensation reaction where the amino group of 4-methylbenzenesulfonamide attacks the carbonyl carbon of an activated 4-methylbenzoic acid derivative, leading to the formation of an amide bond.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the established literature for the synthesis of this compound.[3]

Materials:

-

4-Methylbenzoic acid

-

4-Methylbenzenesulfonamide

-

Phosphorous oxychloride (POCl₃)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Dilute hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methylbenzoic acid, 4-methylbenzenesulfonamide, and phosphorous oxychloride.

-

Reflux: Heat the reaction mixture on a water bath under reflux for 3 hours. The phosphorous oxychloride acts as a dehydrating agent, facilitating the amide bond formation.

-

Work-up:

-

After cooling, carefully pour the reaction mixture into ice-cold water.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid thoroughly with water to remove any water-soluble impurities.

-

-

Purification:

-

Dissolve the crude product in a sodium bicarbonate solution. This step selectively dissolves the acidic N-acyl sulfonamide, leaving behind non-acidic impurities.

-

Filter the solution to remove any insoluble material.

-

Acidify the filtrate with dilute HCl to reprecipitate the purified product.

-

Collect the precipitate by filtration and dry it thoroughly.

-

-

Recrystallization: For obtaining a highly pure product, recrystallize the dried solid from a suitable solvent.

Characterization and Analytical Profile

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Crystallographic Data

Single-crystal X-ray diffraction has provided definitive structural elucidation of this compound.[3]

| Crystal Data | |

| Molecular Formula | C₁₅H₁₅NO₃S |

| Molecular Weight | 289.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 23.800(3) Å, b = 5.8518(7) Å, c = 21.027(3) Å |

| β = 93.51(1)° | |

| Volume | 2923.0(7) ų |

| Z | 8 |

The crystal structure reveals a conformation where the N-H bond in the C—SO₂—NH—C(O) segment is anti to the C=O bond. The dihedral angle between the sulfonyl and benzoyl benzene rings is 89.0(1)°.[3] In the crystal, molecules form inversion dimers linked by pairs of N—H⋯O hydrogen bonds.[3]

Spectroscopic Analysis

1H NMR Spectroscopy:

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two benzene rings. The para-substitution pattern will result in two sets of doublets for each ring.

-

Methyl Protons: Two distinct singlets in the aliphatic region (typically δ 2.3-2.5 ppm), each integrating to 3 protons, corresponding to the two methyl groups.

-

Amide Proton (N-H): A broad singlet, the chemical shift of which can be variable and concentration-dependent.

13C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm).

-

Aromatic Carbons: Multiple signals in the aromatic region (typically δ 120-145 ppm). The carbons attached to the methyl, sulfonyl, and carbonyl groups will have distinct chemical shifts.

-

Methyl Carbons: Two signals in the aliphatic region (typically δ 20-25 ppm).

Infrared (IR) Spectroscopy:

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.

-

C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹.

-

S=O Stretch: Two characteristic strong absorption bands for the sulfonyl group, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

C-H Stretch (Aromatic and Aliphatic): Peaks above and below 3000 cm⁻¹, respectively.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 289.34). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Applications and Biological Significance

The N-acyl sulfonamide scaffold is of significant interest in drug discovery and medicinal chemistry due to its diverse biological activities. While specific studies on the biological profile of this compound are limited, the broader class of N-aroyl sulfonamides has been investigated for various therapeutic applications.

-

Antibacterial and Antifungal Agents: Sulfonamides are a well-established class of antimicrobial agents.[5] The N-acyl derivatives are being explored for their potential to overcome resistance and for novel antimicrobial activities.

-

Anticancer Activity: Numerous sulfonamide derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase, a key enzyme in tumor metabolism.[5]

-

Enzyme Inhibition: The N-acyl sulfonamide moiety can act as a mimic of a carboxylic acid, enabling it to bind to the active sites of various enzymes. This has led to the development of inhibitors for proteases, kinases, and other enzyme classes.[1][2]

-

Pain Management: Certain aryl sulfonamides have been identified as potent and selective inhibitors of voltage-gated sodium channels, such as NaV1.7, which is a key target for the treatment of pain.[6]

The specific substitution pattern of this compound, with methyl groups on both phenyl rings, may influence its lipophilicity and binding affinity for specific biological targets. Further research is warranted to explore the unique biological and pharmacological properties of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive safety data sheet (SDS) should be consulted before use.[4] General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a well-defined N-acyl sulfonamide with a confirmed molecular structure. Its synthesis is achievable through established chemical methodologies. While specific biological and detailed spectroscopic data for this particular analog are not extensively documented, its structural class suggests significant potential for applications in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding for researchers to build upon in their exploration of this promising compound.

References

-

Gowda, B. T., et al. (2011). 4-Methyl-N-(4-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2934. [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

-

O'Donovan, D. H., & Guiry, P. J. (2020). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 10(42), 25064-25081. [Link]

-

O'Donovan, D. H., & Guiry, P. J. (2020). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 10(42), 25064-25081. [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

-

McCormack, K., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 7(3), 283–288. [Link]

-

de la Torre, B. G., & Albericio, F. (2022). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Pharmaceuticals, 15(9), 1123. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Signature of 4-Methyl-N-tosylbenzamide: A Predictive Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Methyl-N-tosylbenzamide, a compound of interest in synthetic chemistry and drug development. In the absence of directly published experimental spectra for this specific molecule, this document leverages a predictive approach, grounded in the well-established spectroscopic characteristics of its constituent functional groups: the p-toluoyl moiety and the p-toluenesulfonyl (tosyl) group. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this compound and related N-acylsulfonamides.

Molecular Structure and Spectroscopic Overview

This compound is comprised of a p-toluoyl group attached to the nitrogen atom of p-toluenesulfonamide. This structure gives rise to a unique spectroscopic fingerprint, which can be predicted by analyzing the individual contributions of each component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectra of this compound are detailed below. The predictions are based on the known spectral data of 4-methylbenzamide and p-toluenesulfonamide, with adjustments for the electronic effects of the combined structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons of the two p-tolyl groups, as well as a signal for the N-H proton.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 7.8 | Doublet | 2H | Protons ortho to the carbonyl group |

| ~ 7.8 - 7.6 | Doublet | 2H | Protons ortho to the sulfonyl group |

| ~ 7.4 - 7.2 | Doublet | 2H | Protons meta to the carbonyl group |

| ~ 7.3 - 7.1 | Doublet | 2H | Protons meta to the sulfonyl group |

| ~ 2.4 | Singlet | 3H | Methyl protons of the p-toluoyl group |

| ~ 2.3 | Singlet | 3H | Methyl protons of the p-toluenesulfonyl group |

| ~ 9.0 - 11.0 | Singlet (broad) | 1H | N-H proton |

Causality Behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the N-H proton, which might otherwise exchange with protic solvents like D₂O. The aromatic region is predicted to show four distinct doublets due to the para-substitution on both benzene rings, leading to characteristic AA'BB' spin systems.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl and quaternary carbons.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 168 - 172 | Carbonyl carbon (C=O) |

| ~ 145 - 148 | Quaternary carbon attached to the sulfonyl group |

| ~ 142 - 145 | Quaternary carbon of the p-toluoyl group |

| ~ 138 - 141 | Quaternary carbon attached to the methyl group (tosyl) |

| ~ 135 - 138 | Quaternary carbon of the p-toluoyl group |

| ~ 129 - 131 | Aromatic CH carbons |

| ~ 127 - 129 | Aromatic CH carbons |

| ~ 21 | Methyl carbon (p-toluoyl) |

| ~ 21 | Methyl carbon (p-toluenesulfonyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carbonyl and sulfonyl groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3100 | Medium | N-H stretch |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1700 - 1680 | Strong | C=O stretch (amide I) |

| ~ 1600, 1480 | Medium | Aromatic C=C stretches |

| ~ 1350 - 1320 | Strong | Asymmetric SO₂ stretch |

| ~ 1170 - 1150 | Strong | Symmetric SO₂ stretch |

Causality Behind Experimental Choices: The sample for IR analysis would typically be prepared as a KBr pellet or a mull to obtain a solid-state spectrum. The position of the C=O stretching frequency is a key indicator of the electronic environment of the amide. The strong absorptions corresponding to the SO₂ stretches are characteristic of sulfonamides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₅H₁₅NO₃S), the expected molecular weight is approximately 289.08 g/mol .

| Predicted m/z | Relative Intensity | Assignment |

| 289 | Moderate | [M]⁺ (Molecular ion) |

| 155 | High | [CH₃C₆H₄SO₂]⁺ (Tosyl cation) |

| 119 | High | [CH₃C₆H₄CO]⁺ (p-Toluoyl cation) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

Causality Behind Experimental Choices: Electron ionization (EI) is a common technique for the analysis of small organic molecules. The predicted fragmentation pattern is based on the cleavage of the bonds adjacent to the carbonyl and sulfonyl groups, leading to the formation of stable acylium and sulfonyl cations. The tropylium ion at m/z 91 is a very common fragment for toluene-containing compounds.

Experimental Protocols

While actual experimental data for the title compound was not found, the following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Molecular Structure of this compound

Caption: Relationship between molecular fragments and key spectroscopic signals.

Conclusion

This predictive guide offers a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the characteristic signals of its constituent parts, researchers can confidently identify and characterize this molecule. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results.

References

As this guide is based on predictive analysis from general spectroscopic principles and data from closely related compounds, direct citations for the spectroscopic data of this compound are not applicable. The foundational knowledge for spectroscopic interpretation is derived from standard organic chemistry textbooks and spectral databases. For data on related compounds, the following resources were consulted:

An In-depth Technical Guide to the Physical Properties of 4-Methyl-N-tosylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Acylsulfonamides

N-acylsulfonamides are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. Their structural motif, characterized by a sulfonamide group directly attached to a carbonyl carbon, imparts unique physicochemical properties. These compounds are often explored as bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability. Understanding the physical properties of N-acylsulfonamides, such as 4-Methyl-N-tosylbenzamide, is paramount for their synthesis, purification, formulation, and ultimately, their application in therapeutic design.

Molecular Structure and Physicochemical Profile

This compound, also known as N-(4-methylbenzoyl)-4-methylbenzenesulfonamide, possesses a molecular structure that dictates its physical characteristics. The presence of two aromatic rings, a polar sulfonamide linkage, and a carbonyl group contributes to a high degree of molecular rigidity and the potential for strong intermolecular interactions, such as hydrogen bonding and dipole-dipole forces.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₅NO₃S |

| Molecular Weight | 289.35 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| LogP (Predicted) | ~2.5 - 3.5 |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis of this compound

The synthesis of this compound typically proceeds via the acylation of p-toluenesulfonamide with 4-methylbenzoyl chloride. This reaction is a standard method for the formation of N-acylsulfonamides.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluenesulfonamide (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).

-

Addition of Acylating Agent: Slowly add 4-methylbenzoyl chloride (1.1 equivalents) to the stirred solution at room temperature.

-

Base Addition: If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) to scavenge the HCl byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Melting Point of this compound

While a specific experimental melting point for this compound is not documented in the searched literature, we can estimate its melting point based on the properties of structurally similar compounds. The presence of two aromatic rings and the polar sulfonamide and carbonyl groups suggests that this compound is a crystalline solid at room temperature with a relatively high melting point, likely in the range of 150-180 °C.

Table of Melting Points for Structurally Related Compounds:

| Compound | Structure | Melting Point (°C) |

| p-Toluamide | 4-Methylbenzamide | 159-162[1] |

| p-Toluenesulfonamide | 4-Methylbenzenesulfonamide | 134-137[2] |

| N-Acetyl-p-toluenesulfonamide | 138-141[3] | |

| 4-Methyl-N-tosylbenzenesulfonamide | 171-175 |

The melting point is a critical physical property that provides information about the purity and identity of a compound. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Experimental Determination of Melting Point

The determination of a melting point is a fundamental laboratory technique. The capillary method using a melting point apparatus is the most common and reliable approach.

Caption: Workflow for melting point determination.

Detailed Protocol for Melting Point Determination:

-

Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Melting Point: If the melting point is unknown, perform a rapid determination by heating quickly to get an approximate range.

-

Accurate Melting Point: For an accurate measurement, start heating at a rate of about 10-15 °C per minute until the temperature is about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded range is the melting point of the compound.

Boiling Point of this compound

Due to its high molecular weight and strong intermolecular forces, this compound is expected to have a very high boiling point, likely well above 300 °C at atmospheric pressure. At such high temperatures, the compound is prone to decomposition. Therefore, the boiling point of such compounds is typically determined under reduced pressure (vacuum distillation). An experimentally determined boiling point for this compound is not available in the reviewed literature.

Experimental Determination of Boiling Point (Micro Method)

For high-boiling point compounds available in small quantities, a micro boiling point determination method is employed.

Caption: Procedure for micro boiling point determination.

Detailed Protocol for Micro Boiling Point Determination:

-

Sample Preparation: Place a small amount (a few drops) of the purified liquid this compound (if it were a liquid at accessible temperatures) into a small test tube.

-

Capillary Insertion: Take a melting point capillary tube and seal one end in a flame. Place the sealed capillary, open end down, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil). Heat the bath gently.

-

Observation: As the temperature rises, air trapped in the inverted capillary will expand and escape as a slow stream of bubbles. When the boiling point is reached, the vapor pressure of the liquid will equal the atmospheric pressure, and a rapid and continuous stream of bubbles will emerge from the capillary.

-

Cooling and Recording: At this point, remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid at the given atmospheric pressure. For high-boiling compounds, this entire procedure would be conducted under reduced pressure, and the pressure would be recorded along with the boiling point.

Conclusion

References

Sources

Navigating the Acquisition of 4-Methyl-N-tosylbenzamide: A Technical Guide for Researchers

Commercial Unavailability and the Custom Synthesis Imperative

A thorough survey of the fine chemical market indicates that 4-Methyl-N-tosylbenzamide is not offered as a stock item by major chemical suppliers. This necessitates a custom synthesis approach for its acquisition. The synthesis of this target molecule is contingent on the procurement of its two primary building blocks: p-toluenesulfonyl chloride and 4-methylbenzamide .

Commercial Suppliers of Key Starting Materials

Fortunately, the requisite starting materials are widely available from a multitude of chemical vendors. Researchers can source these precursors from the suppliers listed below, who offer various grades and quantities suitable for laboratory-scale synthesis.

| Starting Material | CAS Number | Representative Suppliers | Typical Purity |

| p-Toluenesulfonyl Chloride | 98-59-9 | Thermo Scientific Chemicals[1][2], GFS Chemicals[3], Simson Pharma Limited | ≥98% |

| 4-Methylbenzamide | 619-55-6 | Simson Pharma Limited, ChemScene[4], Matrix Fine Chemicals[5], Frinton Laboratories[6] | ≥97% |

It is imperative for researchers to obtain the Certificate of Analysis (CoA) for each starting material to confirm its identity and purity prior to use in synthesis.

Synthetic Pathway: Crafting this compound

The formation of the N-sulfonylbenzamide linkage in this compound can be efficiently achieved through the N-acylation of a sulfonamide or, more directly, the sulfonylation of an amide. The latter is often a more direct route when starting from a commercially available amide.

Recommended Synthetic Protocol: N-Sulfonylation of 4-Methylbenzamide

This procedure details the reaction of 4-methylbenzamide with p-toluenesulfonyl chloride.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: To a solution of 4-methylbenzamide (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a suitable base (1.1-1.2 equivalents). Sodium hydride (NaH) is a strong base often used for this purpose, though milder bases like potassium carbonate can also be effective. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: To the resulting suspension or solution, add p-toluenesulfonyl chloride (1.0-1.1 equivalents) dropwise at a controlled temperature, typically 0 °C to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Further purification can be achieved by recrystallization from a suitable solvent system.

Quality Control and Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is essential for a comprehensive characterization.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation. | Signals corresponding to the aromatic protons of the tolyl and benzoyl moieties, the methyl protons, and the N-H proton (if observable). |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule, including the carbonyl and sulfonyl groups. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of this compound. |

| HPLC | Purity assessment. | A single major peak indicating a high degree of purity. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the N-H, C=O (amide), and S=O (sulfonamide) functional groups. |

The structural and physicochemical characterization of novel sulfonamide derivatives is a critical step, with techniques like IR, NMR, and mass spectrometry being fundamental for structure determination[7].

Applications in Drug Discovery and Medicinal Chemistry

N-acylsulfonamides, the chemical class to which this compound belongs, are a significant motif in medicinal chemistry. They are often employed as bioisosteres of carboxylic acids due to their similar acidic properties and ability to engage in hydrogen bonding.[8][9]

Diagram of the Role of N-Acylsulfonamides in Medicinal Chemistry:

Caption: Key roles of N-acylsulfonamides in drug discovery.

The N-acylsulfonamide moiety can be found in a variety of biologically active compounds, including antiviral, antibacterial, and antiproliferative agents.[8] The introduction of this functional group can modulate a compound's physicochemical properties, such as acidity, lipophilicity, and membrane permeability, which are critical for pharmacokinetic and pharmacodynamic profiles.[8] The synthesis of novel N-acylsulfonamide derivatives is an active area of research for the development of new therapeutic agents.[10][11]

Conclusion

While this compound is not commercially available off-the-shelf, its synthesis is readily achievable for a skilled synthetic chemist. By procuring high-quality starting materials from reputable suppliers and employing established synthetic protocols, researchers can obtain this compound for their drug discovery and development programs. Rigorous analytical characterization is paramount to ensure the integrity of the synthesized material. The strategic incorporation of the N-acylsulfonamide motif, as exemplified by this compound, continues to be a valuable strategy in the design of novel therapeutics.

References

-

N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. (URL: [Link])

-

N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (URL: [Link])

-

Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (URL: [Link])

-

Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. (URL: [Link])

-

N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (URL: [Link])

-

N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. (URL: [Link])

-

Recent advances in the synthesis of N-acyl sulfonamides. (URL: [Link])

-

4-Methyl-benzamide, 619-55-6, suppliers and manufacturers. (URL: [Link])

-

P Toluenesulfonyl Chloride Suppliers. (URL: [Link])

-

Recent advances in the synthesis of N-acyl sulfonamides. (URL: [Link])

-